C24H29N3O4S
2-(2-(4-((2-Cyanoethyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium methyl sulphate
CAS No.: 85187-82-2
Cat. No.: VC17026316
Molecular Formula: C23H26N3.CH3O4S
C24H29N3O4S
Molecular Weight: 455.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85187-82-2 |
|---|---|
| Molecular Formula | C23H26N3.CH3O4S C24H29N3O4S |
| Molecular Weight | 455.6 g/mol |
| IUPAC Name | methyl sulfate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile |
| Standard InChI | InChI=1S/C23H26N3.CH4O4S/c1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24;1-5-6(2,3)4/h5-6,8-15H,7,17H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
| Standard InChI Key | YCGIYKJTOOCUTE-UHFFFAOYSA-M |
| Isomeric SMILES | CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCC#N)C)C.COS(=O)(=O)[O-] |
| Canonical SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.COS(=O)(=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure comprises four distinct components:
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Indolium core: A 1,3,3-trimethylindol-1-ium moiety provides cationic character and planar aromaticity, enabling π-π stacking interactions.
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Vinyl bridge: A trans-configured ethenyl group (-CH=CH-) links the indolium core to the phenyl ring, extending conjugation and influencing optical properties .
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Substituted phenyl group: The para-position of the phenyl ring hosts a methylamino-cyanoethyl substituent (-N(CH3)CH2CH2CN), introducing polar and electron-withdrawing effects.
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Methyl sulfate counterion: Neutralizes the indolium cation, enhancing solubility in polar solvents.
The IUPAC name, methyl sulfate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile, reflects this arrangement.
Physicochemical Properties
Key properties derived from experimental data include:
The cyanethyl group’s electron-withdrawing nature (-CH<sub>2</sub>CH<sub>2</sub>CN) red-shifts absorption/emission spectra compared to unsubstituted indolium dyes .
Synthesis and Production
Synthetic Pathways
While detailed protocols are proprietary, the synthesis likely involves:
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Indolium cation formation: Condensation of 1,3,3-trimethylindoline with methylating agents under acidic conditions.
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Vilsmeier-Haack reaction: Introduction of the vinyl group via formylation and subsequent elimination .
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Nucleophilic aromatic substitution: Attachment of the methylamino-cyanoethyl side chain to the phenyl ring.
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Counterion exchange: Precipitation with methyl sulfate to yield the final product.
Critical challenges include controlling stereochemistry (E/Z isomerism at the vinyl bridge) and minimizing quaternary ammonium degradation .
Purification and Characterization
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Chromatography: Reverse-phase HPLC isolates the E-isomer, predominant due to steric hindrance .
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Spectroscopy: <sup>1</sup>H NMR confirms substituent integration (e.g., indolium CH<sub>3</sub> at δ 1.5–1.7 ppm) .
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Mass spectrometry: ESI-MS shows [M]<sup>+</sup> at m/z 455.6, consistent with the molecular formula.
Applications and Biological Activity
Fluorescent Dyes and Sensors
The conjugated π-system enables applications in:
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Bioimaging: Cell membrane staining due to cationic lipid affinity .
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pH sensors: Protonation/deprotonation of the amino group alters emission wavelengths.
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OLEDs: Electron-deficient cyanethyl groups improve electron injection in organic semiconductors .
Industrial Dyes
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Textile dyeing: Cationic nature improves cotton fiber affinity.
Research Findings and Comparative Analysis
Optical Properties
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Absorption: λ<sub>max</sub> ≈ 480 nm (ε = 12,500 M<sup>−1</sup>cm<sup>−1</sup>) in ethanol .
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Emission: λ<sub>em</sub> ≈ 610 nm with a quantum yield Φ = 0.38 .
Structure-Activity Relationships
Comparison with analogues highlights substituent effects:
The cyanoethyl group enhances photostability but reduces aqueous solubility compared to hydroxyethyl derivatives .
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